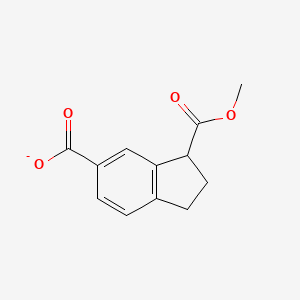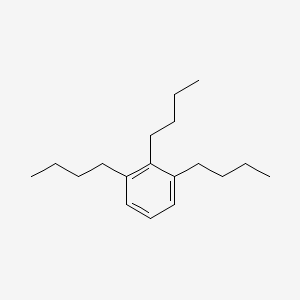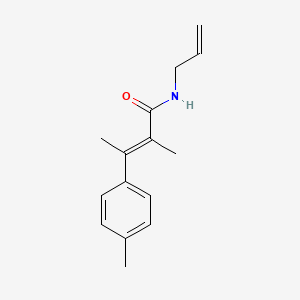
2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene- is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom. This compound is part of the pyran family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene- can be achieved through several methods. One common approach involves the use of phosphine-catalyzed (3 + 3) annulations between allenoates and 1C,3O-bisnucleophiles . Another method includes a one-pot sequence via a silver (I)-catalyzed propargyl-Claisen rearrangement of propargyl vinyl ethers, followed by a base-catalyzed isomerization and 6π-oxaelectrocyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as silver (I) and phosphine is common in these processes to facilitate the formation of the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and halides .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce saturated compounds .
Wissenschaftliche Forschungsanwendungen
2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene- has numerous applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used to study the interactions between heterocyclic compounds and biological systems. In medicine, derivatives of this compound are investigated for their potential therapeutic properties . Industrially, it is utilized in the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of 2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene- involves its interaction with molecular targets and pathways within biological systems. The compound can undergo valence isomerization to form 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process . This valence tautomerism plays a crucial role in its chemical reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene- include 2H-Pyran, tetrahydro-2-methyl-, and 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl- . These compounds share structural similarities but differ in their substituents and chemical properties.
Uniqueness: Its ability to undergo various chemical reactions and its role in scientific research highlight its versatility and importance in the field of heterocyclic chemistry .
Eigenschaften
CAS-Nummer |
60335-75-3 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
2-ethyl-2-methyl-4-methylideneoxane |
InChI |
InChI=1S/C9H16O/c1-4-9(3)7-8(2)5-6-10-9/h2,4-7H2,1,3H3 |
InChI-Schlüssel |
DVOPXMQXWUYUNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(=C)CCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)

![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)

![3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14594771.png)
![Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-](/img/structure/B14594780.png)
![2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594794.png)
![3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one](/img/structure/B14594798.png)
![Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-](/img/structure/B14594805.png)


